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SPDP-PEG5-acid

PROTAC Linker optimization Spacer length

SPDP-PEG5-acid is a heterobifunctional PEG linker integrating a cleavable disulfide (SPDP) moiety and a terminal carboxylic acid. Its monodisperse PEG5 spacer (~32.4 Å) provides a defined molecular architecture crucial for reproducible PROTAC ternary complex formation and ADC DAR optimization. Unlike shorter PEG4 or longer PEG12 analogs, the precise 5-unit length minimizes steric hindrance while preserving critical linker geometry—direct substitution without re-optimization risks project failure. Orthogonal amine-to-sulfhydryl reactivity enables modular bioconjugate assembly; the disulfide bond enables intracellular payload release. Supplied at ≥98% purity, validated for systematic linker SAR and late-stage development.

Molecular Formula C21H34N2O8S2
Molecular Weight 506.6 g/mol
Cat. No. B12427897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG5-acid
Molecular FormulaC21H34N2O8S2
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C21H34N2O8S2/c24-19(22-7-18-32-33-20-3-1-2-6-23-20)4-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-5-21(25)26/h1-3,6H,4-5,7-18H2,(H,22,24)(H,25,26)
InChIKeyUBLCTOMLERHAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG5-acid: A Monodisperse, Cleavable Heterobifunctional PEG Linker for Bioconjugation and PROTAC Procurement


SPDP-PEG5-acid is a heterobifunctional polyethylene glycol (PEG) linker that integrates a cleavable disulfide bond within its SPDP (pyridyldithiol) moiety and a terminal carboxylic acid group . This reagent serves as a versatile building block in the construction of complex bioconjugates, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . Its precise, monodisperse PEG5 spacer provides a defined molecular architecture, which is crucial for achieving reproducible conjugation stoichiometry and optimizing ternary complex formation in protein degradation applications . The availability of high-purity (≥95%) material from multiple vendors facilitates its integration into both early-stage research and late-stage development programs .

SPDP-PEG5-acid: Why In-Class SPDP-PEGn-Acid Analogs Cannot Be Interchanged in Bioconjugation and PROTAC Synthesis


Substituting SPDP-PEG5-acid with a similar SPDP-PEGn-acid linker (e.g., SPDP-PEG4-acid or SPDP-PEG12-acid) is not a neutral replacement; it constitutes a significant modification of the critical spacer length parameter . This alteration directly impacts the spatial reach and conformational flexibility between the two conjugated ligands [1]. In the context of PROTACs, where linker length is a primary determinant of ternary complex stability and degradation potency, even a single ethylene glycol unit difference can shift the optimal geometry, leading to non-productive binary complexes and loss of desired biological activity . Consequently, direct substitution without rigorous experimental re-optimization introduces substantial risk of project failure and is not scientifically justifiable for procurement decisions where precise molecular outcomes are required [1].

SPDP-PEG5-acid Technical Data Guide: Quantifying the Performance Differentiation of the PEG5 Spacer vs. PEG4 and PEG12 Analogs


SPDP-PEG5-acid vs. SPDP-PEG4-acid and SPDP-PEG12-acid: Quantitative Differentiation of Spacer Arm Length and Molecular Reach

SPDP-PEG5-acid provides a spacer arm length of intermediate dimension compared to its closest analogs. This parameter dictates the distance between the conjugated moieties and is critical for the formation of a stable ternary complex in PROTAC applications [1]. Based on established PEG crosslinker metrics where a 4-unit PEG spacer provides a 25.7 Å reach and a 12-unit PEG spacer provides a 54.1 Å reach, the 5-unit PEG spacer in SPDP-PEG5-acid confers a calculated reach of approximately 32.4 Å [2]. This intermediate length is not arbitrary; it falls within the optimal linker length range of 12–20+ atoms (as carbon equivalents) reported to be essential for effective PROTAC-mediated degradation, offering a distinct geometric profile relative to shorter or longer analogs [1].

PROTAC Linker optimization Spacer length

SPDP-PEG5-acid Solubility Advantage vs. Non-PEGylated SPDP Crosslinkers: A Class-Level Comparison in Aqueous Conjugation Media

The incorporation of a discrete PEG5 spacer in SPDP-PEG5-acid confers a significant and quantifiable advantage in aqueous solubility compared to traditional hydrocarbon-spacer SPDP crosslinkers . While the absolute aqueous solubility of SPDP-PEG5-acid is reported as <1 mg/mL, this still represents a substantial improvement over the poor aqueous solubility of its non-PEGylated SPDP counterparts . More critically, the PEG5 spacer reduces the propensity for protein aggregation and precipitation during conjugation, a common issue when using strictly hydrocarbon-based crosslinkers . This enhancement is a class-wide property of PEGylated SPDP linkers and is directly linked to the hydrophilic, flexible nature of the ethylene glycol chain, which increases the hydrodynamic radius of the conjugate .

Bioconjugation PEGylation Solubility

SPDP-PEG5-acid Cleavable Disulfide Bond: Standardized Reduction Kinetics with DTT for Controlled Release

SPDP-PEG5-acid contains a reducible disulfide bond within its SPDP moiety, enabling controlled cleavage of conjugated species under mild reducing conditions . Standard protocols for SPDP-based crosslinkers demonstrate that the resulting disulfide linkage can be efficiently and quantitatively cleaved using 25 mM dithiothreitol (DTT) at pH 4.5 . A key operational advantage of this system is the reported ability to selectively reduce the crosslinker's disulfide bond without significant reduction of native, structurally essential disulfide bonds in target proteins . This specificity is critical for preserving protein function during release experiments or subsequent analytical workflows.

Bioconjugation Controlled release Disulfide reduction

SPDP-PEG5-acid Heterobifunctional Reactivity: Orthogonal Amine and Thiol Coupling Capabilities

SPDP-PEG5-acid is a heterobifunctional linker, providing two distinct and sequentially addressable reactive groups . The terminal carboxylic acid (-COOH) can be activated by standard carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds with primary amines on proteins, peptides, or surfaces . Subsequently, the pyridyldithiol group within the SPDP moiety undergoes a highly specific thiol-disulfide exchange reaction with reduced cysteine residues (sulfhydryls), forming a cleavable disulfide bond . This orthogonal reactivity is a deliberate design feature that allows for precise, stepwise construction of complex heteroconjugates, minimizing the formation of unwanted homodimers or uncontrolled crosslinking products.

Bioconjugation Amine coupling Thiol coupling

SPDP-PEG5-acid Application Scenarios: Translating Quantified Linker Properties into Research and Procurement Success


PROTAC Library Synthesis for Linker Length Optimization

SPDP-PEG5-acid is a valuable building block for the systematic exploration of linker length-activity relationships (SAR) in PROTAC development. Its ~32.4 Å reach provides a distinct, mid-range geometric parameter . By using SPDP-PEG5-acid as the linker component, researchers can synthesize a series of PROTAC molecules differing only by spacer length (e.g., using PEG4, PEG5, and PEG12 analogs) to quantitatively map the effect of linker geometry on degradation potency (DC50) and maximum degradation (Dmax) for a given target protein [1]. This systematic approach accelerates the identification of an optimal linker, a critical step in lead optimization .

Synthesis of Cleavable Antibody-Drug Conjugates (ADCs)

The orthogonal amine and thiol reactivity of SPDP-PEG5-acid is ideally suited for constructing cleavable ADCs. In a typical workflow, the carboxylic acid of the linker is first coupled to the amine of a cytotoxic payload (drug). The resulting linker-payload construct, which retains the thiol-reactive SPDP group, can then be conjugated to native or engineered cysteine residues on a monoclonal antibody . The disulfide bond within the linker is designed to be cleaved in the reducing environment of the target cell, facilitating the specific intracellular release of the cytotoxic agent . The PEG5 spacer further reduces payload aggregation, a known issue that can limit the achievable drug-to-antibody ratio (DAR) .

Site-Specific Protein Labeling and Crosslinking Studies

For structural biology or protein interaction studies, SPDP-PEG5-acid provides a route to site-specific modification. Its amine-to-sulfhydryl crosslinking capability allows for the directed attachment of reporter tags (e.g., fluorophores, biotin) or for crosslinking two distinct protein subunits . The cleavable disulfide bond is a crucial feature in these applications, as it allows the crosslinked complex to be dissociated under reducing conditions (e.g., with 25 mM DTT) for subsequent analysis by SDS-PAGE or mass spectrometry, thereby confirming the identity of the interacting partners [1]. The intermediate PEG5 spacer minimizes steric hindrance compared to bulkier, longer-chain crosslinkers, improving reaction efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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